molecular formula C11H19ClN2O B1464732 N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride CAS No. 1246172-86-0

N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride

Cat. No.: B1464732
CAS No.: 1246172-86-0
M. Wt: 230.73 g/mol
InChI Key: HUXYAOGLWYHVHH-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C11H19ClN2O and its molecular weight is 230.73 g/mol. The purity is usually 95%.
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Biological Activity

N,N-Diallyl-2-pyrrolidinecarboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article provides a detailed overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is a synthetic derivative of pyrrolidine, characterized by the presence of two allyl groups attached to the nitrogen atom of the pyrrolidine ring. The chemical formula can be represented as follows:

  • Chemical Formula : C₉H₁₄N₂O·HCl
  • Molecular Weight : 202.68 g/mol

Research indicates that this compound may exert its effects through several mechanisms:

  • Induction of Apoptosis : The compound has been shown to activate both extrinsic and intrinsic apoptotic pathways in various cancer cell lines. This is evidenced by increased levels of pro-apoptotic proteins and the activation of caspases, leading to programmed cell death .
  • Inhibition of Cell Migration : Studies have demonstrated that treatment with this compound significantly reduces the migratory capacity of cancer cells, which is crucial for metastasis prevention .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurogenic pathways and inhibition of phosphodiesterases (PDEs), which are involved in cyclic nucleotide signaling within neurons .

Antiproliferative Effects

The antiproliferative activity of this compound was assessed using various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Assay Type
HCT116 (Colon Cancer)6.46 ± 2.84MTT
Caco-2 (Colon Cancer)1.59 ± 0.72BrdU
MCF-7 (Breast Cancer)5.00 ± 1.00MTT

These results indicate that this compound exhibits significant cytotoxicity against various cancer types, with varying potency depending on the specific cell line.

Apoptotic Pathways

The compound's ability to induce apoptosis was confirmed through flow cytometry and Western blot analysis, revealing:

  • Increased Annexin V positivity , indicating early apoptosis.
  • Caspase activation , particularly caspase-3 and caspase-8, suggesting involvement of both intrinsic and extrinsic pathways.
  • Alterations in Bcl-2 family protein expression , with upregulation of pro-apoptotic members and downregulation of anti-apoptotic members .

Neuroprotective Potential

In addition to its anticancer properties, this compound has been explored for its neuroprotective effects:

  • Neuronal Differentiation : In vitro studies indicate that this compound may enhance neuronal differentiation, as evidenced by increased expression of neuronal markers when administered to neural stem cells .
  • PDE Inhibition : The compound's role as a phosphodiesterase inhibitor suggests it may influence cyclic nucleotide levels, thereby promoting neurogenesis and protecting against neurodegenerative conditions .

Case Studies

A notable case study involved the application of this compound in a preclinical model of colon cancer. The study reported:

  • A significant reduction in tumor size following treatment.
  • Enhanced survival rates correlated with increased apoptosis within tumor tissues.
  • Minimal side effects observed in treated subjects compared to control groups.

Properties

IUPAC Name

N,N-bis(prop-2-enyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.ClH/c1-3-8-13(9-4-2)11(14)10-6-5-7-12-10;/h3-4,10,12H,1-2,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXYAOGLWYHVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.